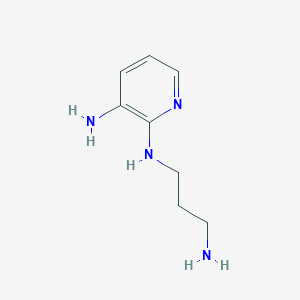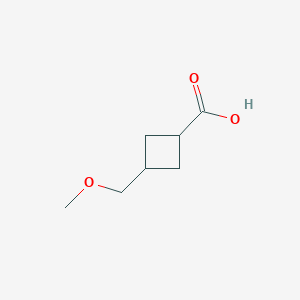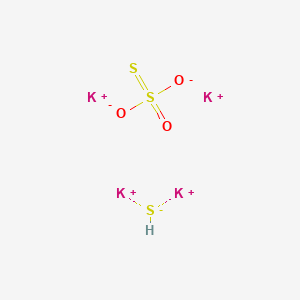
N-(Trimethylsilyl)-N-(2-trimethylsilyloxyethyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Trimethylsilyl)-N-(2-trimethylsilyloxyethyl)amine (TMS-TMEA) is a highly versatile organosilicon compound that has been used in a variety of scientific applications. It is a useful reagent for the synthesis of organic compounds, and its unique properties make it ideal for use in biochemical and physiological research. In
Wissenschaftliche Forschungsanwendungen
N-(Trimethylsilyl)-N-(2-trimethylsilyloxyethyl)amine has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of organic compounds, as a catalyst for reactions, and as a reagent for the analysis of organic compounds. It has also been used for the synthesis of polymers, for the production of nanomaterials, and for the synthesis of pharmaceuticals.
Wirkmechanismus
N-(Trimethylsilyl)-N-(2-trimethylsilyloxyethyl)amine acts as a catalyst for a variety of chemical reactions, allowing for the synthesis of a wide range of organic compounds. The compound is able to facilitate the formation of new bonds between molecules and atoms, allowing for the synthesis of new compounds.
Biochemical and Physiological Effects
N-(Trimethylsilyl)-N-(2-trimethylsilyloxyethyl)amine has been shown to have a variety of biochemical and physiological effects. It has been used to study the effects of oxidative stress on cells, and to study the effects of drugs on cells. It has also been used to study the effects of environmental toxins on cells, and to study the effects of hormones on cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-(Trimethylsilyl)-N-(2-trimethylsilyloxyethyl)amine has a number of advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is a highly versatile reagent for the synthesis of organic compounds. It is also a relatively safe reagent, and it can be used in a variety of laboratory settings. The main limitation of N-(Trimethylsilyl)-N-(2-trimethylsilyloxyethyl)amine is that it is not widely used, meaning that it can be difficult to obtain in some areas.
Zukünftige Richtungen
The use of N-(Trimethylsilyl)-N-(2-trimethylsilyloxyethyl)amine in scientific research is likely to increase in the future. It is a highly versatile reagent, and its unique properties make it ideal for use in a variety of applications. Possible future directions for N-(Trimethylsilyl)-N-(2-trimethylsilyloxyethyl)amine include its use in the synthesis of new drugs, the development of new materials, and the study of the effects of environmental toxins on cells. Additionally, N-(Trimethylsilyl)-N-(2-trimethylsilyloxyethyl)amine could be used to study the effects of hormones on cells, as well as to study the effects of oxidative stress on cells. Finally, N-(Trimethylsilyl)-N-(2-trimethylsilyloxyethyl)amine could be used in the synthesis of polymers, and the production of nanomaterials.
Synthesemethoden
N-(Trimethylsilyl)-N-(2-trimethylsilyloxyethyl)amine is synthesized through a series of reactions starting with the reaction of trimethylsilyl chloride and 2-trimethylsilyloxyethyl amine. The reaction is followed by a series of oxidation, hydrolysis, and hydrolysis/alkylation steps to produce the desired product. The entire process is relatively simple and can be completed in a single step.
Eigenschaften
IUPAC Name |
N-trimethylsilyl-2-trimethylsilyloxyethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H23NOSi2/c1-11(2,3)9-7-8-10-12(4,5)6/h9H,7-8H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKZIRXCTUKDWLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)NCCO[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H23NOSi2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Trimethylsilyl)-N-(2-[(trimethylsilyl)oxy]ethyl)amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![4-Oxa-6-azaspiro[2.4]heptan-5-one](/img/structure/B6329751.png)


